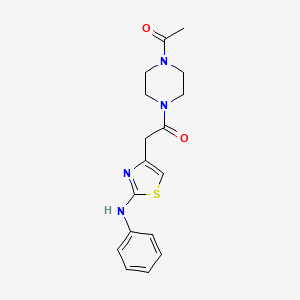

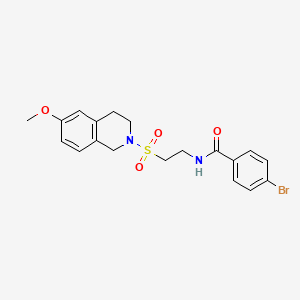

![molecular formula C20H15BrN4O2 B2936414 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-07-2](/img/structure/B2936414.png)

2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine cores are synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学的研究の応用

Synthesis and Chemical Properties

Copper-Catalyzed Synthesis : The compound and its derivatives are synthesized through copper-catalyzed C–N coupling/cyclization and oxidation processes. Such methods are vital for creating N-fused hybrid scaffolds like benzo[4,5]imidazo[1,2-c]-pyrimidin-6,9-diones, showcasing the compound's versatility in synthesizing complex chemical structures (Dao et al., 2018).

Copper-Mediated Synthesis : The compound has been used in the copper-mediated synthesis of 3-bromo-imidazo[1,2-a]pyridines. This process demonstrates the compound's applicability in creating structurally diverse molecules through oxidative coupling, which can be essential for pharmaceutical and material science research (Zhou et al., 2016).

Biological Activity and Applications

Antiprotozoal Agents : Derivatives of the compound have shown promise as antiprotozoal agents, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Such findings highlight the compound's potential in developing new treatments for protozoal infections, underscoring its significance in medicinal chemistry (Ismail et al., 2004).

Antimicrobial Coatings : When incorporated into polyurethane varnishes and printing ink pastes, certain derivatives exhibit significant antimicrobial effects. This application is particularly relevant for surface coatings and materials aimed at reducing microbial contamination, indicating the compound's utility in materials science and public health (El‐Wahab et al., 2015).

Fluorescent Sensors : Certain imidazo[1,2-a]pyrimidine derivatives synthesized from the compound act as fluorescent sensors for zinc ions. This application is crucial for environmental monitoring and bioimaging, showcasing the compound's role in analytical chemistry and environmental science (Rawat & Rawat, 2018).

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Therefore, the development of new chemosynthetic strategies and drug development using these compounds is a promising future direction .

作用機序

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase . It regulates various cellular functions including cell proliferation, growth, and differentiation .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the phosphorylation process, thereby affecting the downstream signaling pathways that regulate cell proliferation, growth, and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the formation of PIP3, which is a crucial secondary messenger in this pathway . This disruption can lead to a decrease in cell proliferation and growth .

Result of Action

The compound has been evaluated for its in vitro cytotoxic activity against two cancer cell lines along with a normal cell line (HEK293) by MTT assay . Among all the tested compounds, the derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC 50 values of 2.55 and 3.89 µM respectively .

特性

IUPAC Name |

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSQDVJDJRHQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

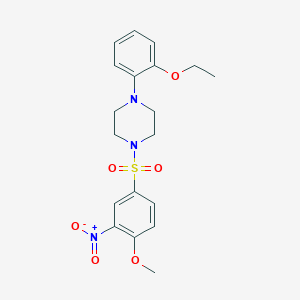

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)

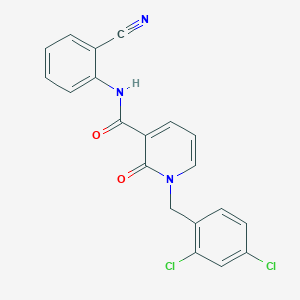

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)

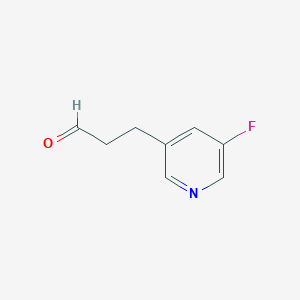

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2936343.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)